molecular formula C15H21N5O13P2 B040047 cyclic ADP-ribose CAS No. 119340-53-3

cyclic ADP-ribose

Cat. No.: B040047
CAS No.: 119340-53-3
M. Wt: 541.30 g/mol
InChI Key: BQOHYSXSASDCEA-KEOHHSTQSA-N
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Description

Cyclic adenosine diphosphate ribose is a cyclic adenine nucleotide that plays a crucial role in cellular signaling. It is a second messenger involved in calcium signaling pathways, which are essential for various physiological processes such as muscle contraction, fertilization, and secretion .

Mechanism of Action

Target of Action

Cyclic ADP-ribose (cADPR) is a cellular messenger for calcium signaling . The primary targets of cADPR are the endoplasmic reticulum Ca²⁺ uptake mechanism and the ryanodine receptors . These receptors play a critical role in muscle contraction .

Mode of Action

cADPR interacts with its targets by stimulating calcium-induced calcium release at lower cytosolic concentrations of Ca²⁺ . It mobilizes Ca²⁺ from the endoplasmic reticulum by activating ryanodine receptors . Additionally, cADPR also acts as an agonist for the TRPM2 channel, but less potently than ADPR . cADPR and ADPR act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .

Biochemical Pathways

cADPR is produced from nicotinamide adenine dinucleotide (NAD⁺) by ADP-ribosyl cyclases as part of a second messenger system . It is synthesized from NAD⁺ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .

Pharmacokinetics

It is known that cadpr is synthesized from nad⁺ by adp-ribosyl cyclases . The same enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .

Result of Action

The action of cADPR results in the mobilization of Ca²⁺ from the endoplasmic reticulum . This is a critical step in muscle contraction . Potentiation of Ca²⁺ release by cADPR is mediated by increased accumulation of Ca²⁺ in the sarcoplasmic reticulum .

Action Environment

The action of cADPR is influenced by various environmental factors. For instance, the presence of ATP inhibits the hydrolysis reaction of cADPR, leading to its accumulation . .

Biochemical Analysis

Biochemical Properties

Cyclic ADP-ribose interacts with various enzymes, proteins, and other biomolecules. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . The same enzymes are also capable of hydrolyzing cADPR to ADP-ribose . The synthesis and degradation of cADPR by enzymes of the CD38 family involve the formation and the hydrolysis of the N1-glycosidic bond .

Cellular Effects

This compound plays a crucial role in calcium signaling within cells . It stimulates calcium-induced calcium release at lower cytosolic concentrations of Ca2+ . The primary target of cADPR is the endoplasmic reticulum Ca2+ uptake mechanism . cADPR mobilizes Ca2+ from the endoplasmic reticulum by activation of ryanodine receptors , a critical step in muscle contraction .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist for the TRPM2 channel, but less potently than ADP-ribose . cADPR and ADP-ribose act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .

Temporal Effects in Laboratory Settings

The effects of cADPR can change over time in laboratory settings. The hydrolysis reaction of cADPR to ADP-ribose is inhibited by ATP, leading to the accumulation of cADPR . This suggests that cADPR may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADP-ribose .

Subcellular Localization

The subcellular localization of cADPR is not well defined in the current literature. It is known that cADPR plays a crucial role in calcium signaling within cells, suggesting that it may be localized in areas associated with calcium storage and release .

Preparation Methods

Cyclic adenosine diphosphate ribose is synthesized from nicotinamide adenine dinucleotide by the action of ADP-ribosyl cyclases . The reaction involves the cyclization of adenosine diphosphate ribose to form the cyclic structure. This process can be reversed in the presence of high concentrations of nicotinamide, producing nicotinamide adenine dinucleotide from cyclic adenosine diphosphate ribose . Industrial production methods typically involve the use of recombinant enzymes to catalyze the reaction efficiently.

Chemical Reactions Analysis

Cyclic adenosine diphosphate ribose undergoes various chemical reactions, including hydrolysis and cyclization. The hydrolysis reaction, catalyzed by ADP-ribosyl cyclases, converts cyclic adenosine diphosphate ribose back to adenosine diphosphate ribose . Common reagents used in these reactions include nicotinamide and ADP-ribosyl cyclase enzymes. The major products formed from these reactions are adenosine diphosphate ribose and nicotinamide adenine dinucleotide .

Comparison with Similar Compounds

Cyclic adenosine diphosphate ribose is similar to other cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. its unique ability to mobilize calcium from intracellular stores distinguishes it from these other compounds . Similar compounds include adenosine diphosphate ribose, cyclic inosine diphosphate ribose, and nicotinic acid adenine dinucleotide phosphate . Each of these compounds has distinct roles in cellular signaling, but cyclic adenosine diphosphate ribose’s specific function in calcium signaling makes it unique.

Properties

IUPAC Name

(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOHYSXSASDCEA-KEOHHSTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896995
Record name Cyclic ADP-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119340-53-3
Record name Cyclic ADP-ribose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119340-53-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic ADP-ribose
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Record name Cyclic ADP-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclic adenosine diphosphate-ribose
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Record name CYCLIC ADP-RIBOSE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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